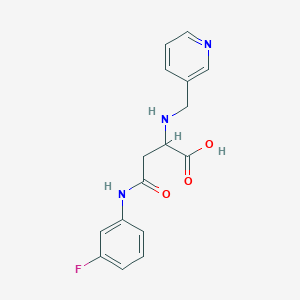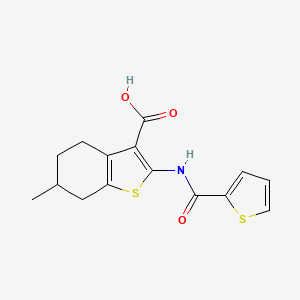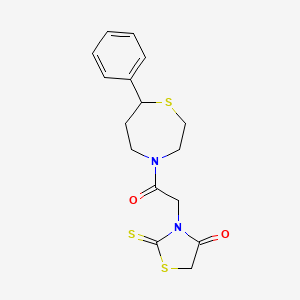
3-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one, also known as TTKG, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. TTKG is a thiazolidinone derivative that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Trypanocidal and Anticancer Activity
A series of compounds, including those related to the specified chemical, have shown significant trypanocidal activity against parasites like Trypanosoma brucei brucei and Trypanosoma brucei gambiense. They exhibit sub-micromolar concentrations of inhibitory growth and high selectivity indices, proving non-toxic to human primary fibroblasts. Moreover, certain derivatives have demonstrated inhibition against all 59 human tumor cell lines, suggesting potential anticancer activity (Holota et al., 2019).
Cytotoxic Activity
Research on N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide Compounds has revealed mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This highlights the potential of these compounds in cancer treatment (Nguyen et al., 2019).
Antimicrobial Activity
Several derivatives of 3-(2-Oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one have demonstrated notable antimicrobial properties. Studies have found them effective against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus and non-tuberculous mycobacteria (Krátký et al., 2017).
Anti-inflammatory Activity
Compounds synthesized from this chemical have shown significant anti-inflammatory activities. Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides indicated considerable anti-inflammatory effects in experimental models (Sunder & Maleraju, 2013).
Aldose Reductase Inhibitory Action
Research has found that (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to the specified chemical, are potent inhibitors of aldose reductase, a key enzyme involved in diabetic complications. These compounds have shown submicromolar IC50 values and low cytotoxic activity, making them potential therapeutic agents for diabetes-related complications (Kučerová-Chlupáčová et al., 2020).
Antioxidant Effects
Certain derivatives have been designed to evaluate their antioxidant effects. In vitro studies using methods like the DPPH radical scavenging assay have shown these compounds to possess potential antioxidant activities, comparable to standard antioxidants like ascorbic acid (Apotrosoaei et al., 2014).
Eigenschaften
IUPAC Name |
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S3/c19-14(10-18-15(20)11-23-16(18)21)17-7-6-13(22-9-8-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKFHEOKYPOAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3C(=O)CSC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2801542.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide](/img/structure/B2801543.png)
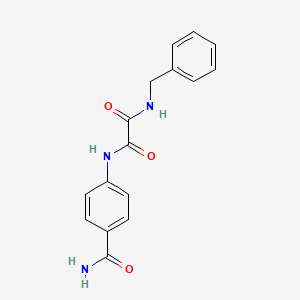
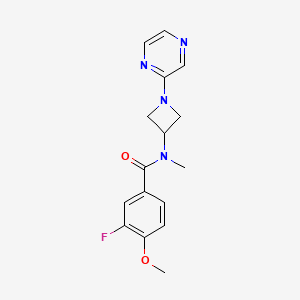
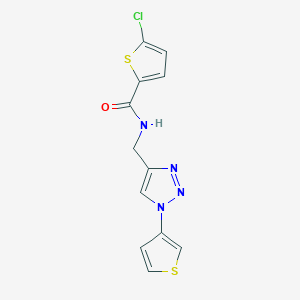
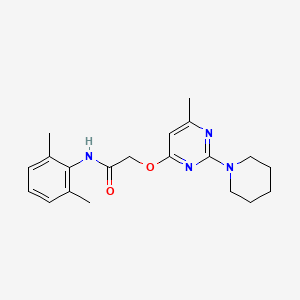
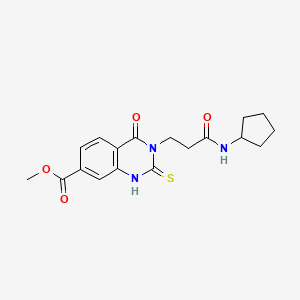
![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2801550.png)
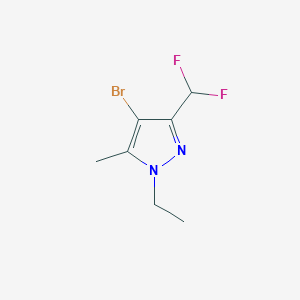
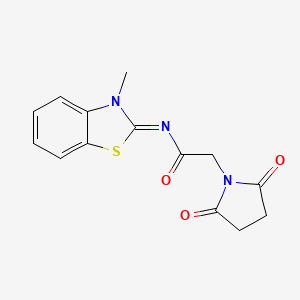

![1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2801558.png)
